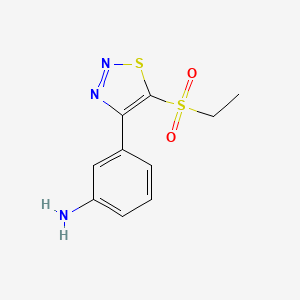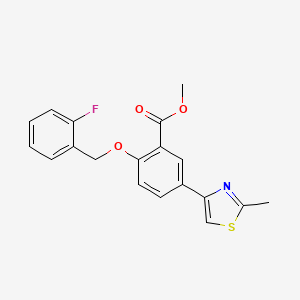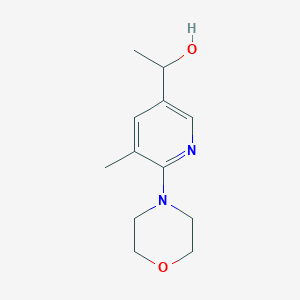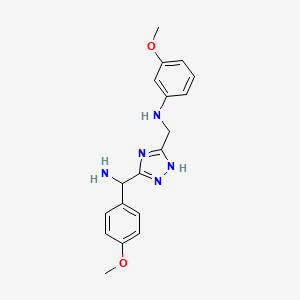
3-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline is an organic compound that features a thiadiazole ring substituted with an ethylsulfonyl group and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and sulfonyl chlorides under acidic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using ethylsulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Aniline Moiety: The aniline moiety can be attached through nucleophilic aromatic substitution reactions, where the thiadiazole ring is reacted with aniline under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to the aniline group.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the aniline moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as zinc dust and hydrochloric acid are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
3-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and conductive polymers.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 3-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects.
Pathways Involved: The compound can affect various biochemical pathways, including those related to cell signaling and metabolism, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-(Methylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
3-(5-(Phenylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline: Similar structure but with a phenylsulfonyl group instead of an ethylsulfonyl group.
3-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)benzene: Similar structure but without the aniline moiety.
Uniqueness
3-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline is unique due to the presence of both the ethylsulfonyl group and the aniline moiety, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H11N3O2S2 |
|---|---|
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
3-(5-ethylsulfonylthiadiazol-4-yl)aniline |
InChI |
InChI=1S/C10H11N3O2S2/c1-2-17(14,15)10-9(12-13-16-10)7-4-3-5-8(11)6-7/h3-6H,2,11H2,1H3 |
Clé InChI |
WRKRKYKFIYVSEN-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=C(N=NS1)C2=CC(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11796715.png)

![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B11796726.png)






![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide](/img/structure/B11796754.png)
![6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796758.png)

